Moxidectin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Pharmacokinetic Profile of Moxidectin: A Technical Guide

Core Pharmacokinetic Parameters in Humans

Moxidectin exhibits dose-proportional pharmacokinetics and is characterized by a large volume of distribution and a prolonged elimination half-life, which underpins its long-acting efficacy in treating parasitic infections like onchocerciasis and strongyloidiasis. [1]

Table 1: Key Pharmacokinetic Parameters of this compound in Human Populations

| Parameter | Healthy Adults / Reference | O. volvulus-Infected Adults | S. stercoralis-Infected Adults |

|---|---|---|---|

| Tmax | ~ 4 hours [1] | ~ 4 hours [1] | Delayed absorption with lag-time [2] |

| Terminal Half-life (t1/2) | 20 - 48 days [2] | 17.7 - 23.3 days [1] | High clearance reported [2] |

| Volume of Distribution (Vd/F) | ~3000 L (Reference) [2] | Information Specific to Infected Population Not Provided in Sources | Information Specific to Infected Population Not Provided in Sources |

| Clearance (CL/F) | 3.5 L/hour [3] | Information Specific to Infected Population Not Provided in Sources | 4.47 L/h (for 70 kg individual) [2] |

| Dose Proportionality | Yes (AUC and Cmax) [1] | Yes (AUC and Cmax) [1] | Model-based simulations conducted [2] |

Note: The volume of distribution (Vd/F) and clearance (CL/F) are reported as "apparent" parameters (denoted by /F) as they are calculated following oral administration.

Detailed Experimental Protocols from Key Studies

To ensure reproducibility and provide methodological context for the pharmacokinetic data, here are the experimental protocols from pivotal clinical studies.

Protocol: Population PK in S. stercoralis-Infected Adults

This study characterized population pharmacokinetics using a nonlinear mixed-effects modeling approach. [2]

- Study Design: A PPK study was embedded in a randomized, single-blinded, placebo-controlled, dose-escalation phase IIa trial in Laos. [2]

- Participants: 96 S. stercoralis-infected adults. [2]

- Dosing: Single oral doses of 2, 4, 6, 8, 10, or 12 mg of this compound administered as 2 mg tablets. [2]

- Sample Collection: Eight micro blood samples were collected from each participant via finger puncture at pre-dose, 2, 4, 6, 7 hours, and 1, 3, 7, and 28 days post-dose. Volumetric microsampling (Mitra 30 µL) was used. [2]

- Bioanalysis: this compound concentrations in dried blood samples were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay was linear between 1.5 ng/mL and 250 ng/mL. [2]

- Data Analysis: A PPK model was developed using nonlinear mixed-effects modeling. Body weight was incorporated as a covariate using allometric scaling. [2]

Protocol: PK in O. volvulus-Infected Adults

This study employed a traditional non-compartmental analysis to establish fundamental PK parameters. [1]

- Study Design: A single-center, ivermectin-controlled, double-blind, randomized, single-ascending-dose study in Ghana. [1]

- Participants: 98 O. volvulus-infected individuals (men and women aged 18-60 years). [1]

- Dosing: Participants were randomized to receive a single dose of 2, 4, or 8 mg this compound. [1]

- Sample Collection: Plasma samples were collected pre-dose and at multiple intervals up to 12 months (for 2/4 mg) and 18 months (for 8 mg) post-dose, allowing for accurate characterization of the terminal phase. [1]

- Bioanalysis: this compound plasma concentrations were determined using high-performance liquid chromatography with fluorescence detection (HPLC-FLD). [1]

- Data Analysis: Standard non-compartmental methods were used to determine PK parameters like AUC0-∞, Cmax, and terminal half-life. [1]

Pharmacokinetic Property Visualization

The distinctive pharmacokinetic profile of this compound can be visualized as a process flow, highlighting the factors influencing its distribution and persistence.

Comparative Pharmacokinetics and Clinical Implications

- Fixed vs. Weight-Based Dosing: Population PK modeling and simulations in S. stercoralis-infected adults demonstrated that a simple fixed-dose strategy results in equivalent drug exposure variability compared to weight-based dosing. This supports the use of fixed dosing in large-scale treatment programs, simplifying logistics. [2]

- Infected vs. Healthy Populations: The population PK study found higher clearance in S. stercoralis-infected adults compared to previously reported data from healthy subjects. This highlights the importance of conducting PK studies in the target patient population, as physiological changes from infection can alter drug disposition. [2]

- Mechanism of Long Half-life: The prolonged half-life is attributed to this compound's high lipophilicity, leading to extensive tissue distribution and slow release from lipid stores, and its low affinity for the drug transporter P-glycoprotein, which reduces its biliary and renal excretion. [2] [1]

References

Comprehensive Technical Analysis of Moxidectin Metabolism via CYP450 Enzymes

Drug Profile and Therapeutic Significance

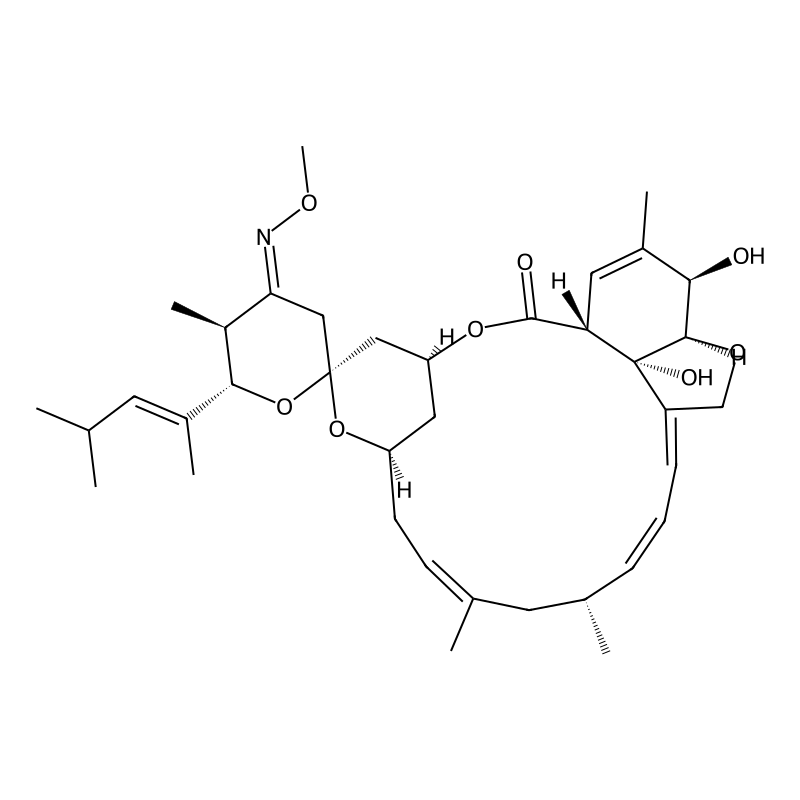

Moxidectin is a second-generation macrocyclic lactone of the milbemycin class that has gained importance in antiparasitic therapy, particularly since its 2018 FDA approval for the treatment of onchocerciasis (river blindness) in patients aged 12 years and older. This semisynthetic methoxine derivative of nemadectin is characterized by its broad-spectrum activity against both endo- and ectoparasites, with demonstrated efficacy against nematodes, insects, and acari. The chemical structure of this compound differs from other macrocyclic lactones through the absence of a disaccharide moiety on carbon 13, a substituted olefinic side chain at carbon 25, and a unique methoxime moiety at carbon 23. These structural modifications contribute to its distinct pharmacokinetic properties, including enhanced lipophilicity (log P = 5.4) compared to ivermectin (log P = 4.3), which promotes a larger volume of distribution and longer elimination half-life. [1] [2]

The clinical significance of this compound has increased in the context of growing concerns about resistance to ivermectin, which has been the mainstay of mass drug administration programs for onchocerciasis for decades. Clinical studies have demonstrated this compound's superiority over ivermectin in terms of the extent and duration of reduction of skin microfilariae density, suggesting its potential to accelerate progress toward elimination of onchocerciasis transmission in endemic areas. The molecular mechanism of action involves selective binding to the parasite's GABA-A and glutamate-gated chloride ion channels, which are essential for neuromuscular function in invertebrates. This binding results in increased membrane permeability to chloride ions, leading to flaccid paralysis of the parasite. Notably, this compound is a poor substrate for P-glycoprotein, which may contribute to its enhanced absorption and reduced excretion compared to other macrocyclic lactones. [1] [2]

CYP450-Mediated Metabolic Pathways

Primary Metabolic Routes

The metabolism of this compound is primarily mediated by cytochrome P450 enzymes, with the CYP3A family playing a predominant role. Studies have identified several enzymatic modifications in humans and nematodes, with the major metabolic transformations occurring through C29-30 and C14-mono-hydroxymethyl reactions, predominantly catalyzed by cytochrome CYP3A and CYP2B isoforms. Additional metabolites formed include O-demethyl-dihydroxy derivatives, though these represent minor pathways. Importantly, the majority of this compound residue found in tissues remains as the unchanged parent compound, indicating that metabolism constitutes a relatively minor elimination pathway compared to direct excretion. This limited metabolism contributes to the extended half-life and prolonged anthelmintic activity observed in clinical settings. The metabolic stability of this compound is further enhanced by its poor affinity for P-glycoprotein efflux transporters, which typically facilitate the elimination of xenobiotics from systemic circulation. [1]

Comparative Metabolism Across Species

Table: this compound Metabolism Across Different Species

| Species | Key Metabolic Enzymes | Major Metabolites | Experimental System |

|---|---|---|---|

| Human | CYP3A, CYP2B | C29-30-mono-hydroxyl, C14-mono-hydroxyl, O-demethyl-dihydroxy | Liver microsomes, clinical samples |

| Cattle | CYP3A28, CYP3A38 | Not fully characterized | Liver microsomes, in vivo studies |

| Haemonchus contortus | Cytochrome P450 (unspecified) | Single metabolite (unidentified) | Adult worm homogenates |

| Mouse | CYP3A, CYP2B | Similar to human metabolites | Plasma samples, in vitro models |

Research across species reveals both conserved and divergent metabolic pathways for this compound. In cattle, which represent an important veterinary application, CYP3A isoforms (specifically CYP3A28 and CYP3A38) have been identified as playing significant roles in this compound metabolism. A notable finding comes from studies in the parasitic nematode Haemonchus contortus, where incubation of the susceptible isolate with [14C] this compound resulted in the production of a single metabolite that was inhibited by carbon monoxide, confirming the involvement of cytochrome P450 systems in nematode metabolism of this compound. Importantly, this metabolite did not match those previously described in vertebrates, suggesting species-specific metabolic pathways that may have implications for drug selectivity and potential resistance mechanisms. This interspecies variation underscores the importance of careful extrapolation when translating metabolic data between veterinary and human applications. [3] [4]

Quantitative Pharmacokinetic Profile

Key Pharmacokinetic Parameters

Table: Pharmacokinetic Parameters of this compound in Humans

| Parameter | 2 mg Dose | 4 mg Dose | 8 mg Dose | Notes |

|---|---|---|---|---|

| AUC0-∞ (days*ng/mL) | 26.7-31.7 | 39.1-60.0 | 99.5-129.0 | Dose-proportional increase |

| Cmax (ng/mL) | 16.2-17.3 | 33.4-35.0 | 55.7-74.4 | Peak concentration 4 hours post-dose |

| Tmax (hours) | 4 | 4 | 4 | Consistent across doses |

| Terminal Half-life (days) | 20.6 | 17.7 | 23.3 | Mean values |

| Apparent Clearance (L/hour) | 3.5 | 3.5 | 3.5 | Consistent across doses |

This compound demonstrates favorable pharmacokinetic properties for antiparasitic therapy, characterized by dose-proportional exposure, rapid absorption, and an extended elimination half-life. Following oral administration in patients with Onchocerca volvulus infection, maximum plasma concentrations are achieved approximately 4 hours after dosing, indicating relatively rapid absorption. The area under the curve (AUC) and maximum concentration (Cmax) values show dose-proportional increases across the 2 mg to 8 mg dose range, with no evidence of saturation kinetics within this range. The terminal half-life of approximately 20 days is significantly longer than that of ivermectin (approximately 3-5 days), contributing to this compound's sustained antiparasitic effect and potentially allowing for extended treatment intervals in mass drug administration programs. This prolonged half-life is attributed to this compound's high lipophilicity and extensive tissue distribution, particularly into adipose tissue, which serves as a reservoir for gradual release back into systemic circulation. [1] [2]

Pharmacokinetic-Pharmacodynamic Relationship

The extended half-life of this compound directly correlates with its prolonged suppression of microfilarial density observed in clinical trials. Pharmacodynamic studies have demonstrated that this compound maintains undetectable microfilarial levels in skin for significantly longer durations than ivermectin, which aligns with its pharmacokinetic profile. This relationship supports the potential for this compound to provide extended protection against onchocerciasis transmission in endemic areas. Importantly, pharmacokinetic parameters have been shown to be independent of infection severity, as measured by the density of onchocerciasis parasites in the skin, suggesting consistent drug exposure across patient populations with varying parasite burdens. The large volume of distribution (approximately 1.2 L/kg) contributes to extensive tissue penetration, potentially enhancing efficacy against tissue-dwelling parasites, while the low clearance rate ensures sustained therapeutic concentrations. [1] [2]

Experimental Methodologies for Metabolic Studies

Bioanalytical Method Development

The development of robust bioanalytical methods is crucial for accurate quantification of this compound and its metabolites in biological matrices. A validated LC-MS/MS method has been established for the determination of this compound in human, monkey, and mouse plasma. This method utilizes an ACE C18 column (50 × 3.0 mm, 3 μm) with isocratic elution employing 0.1% acetic acid and methanol-acetonitrile (1:1, v/v) as the mobile phase. Quantification is achieved using MS/MS with an electrospray ionization source operating in negative multiple reaction monitoring (MRM) mode. The MRM precursor ion → product ion transitions are monitored at m/z 638.40 → 236.30 for this compound and m/z 871.50 → 565.35 for abamectin, which serves as the internal standard. This method demonstrates linear response over the concentration range of 0.1-1000 ng/mL in plasma with a correlation coefficient (r²) of 0.997 or better, with both within- and between-day precision (RSD) and accuracy within acceptable limits per FDA guidelines. [5]

The experimental workflow for this compound metabolism studies typically involves sample preparation through protein precipitation, followed by chromatographic separation and mass spectrometric detection. The high sensitivity and specificity of this LC-MS/MS method allow for reliable quantification of this compound in metabolic stability studies and pharmacokinetic investigations. The method has been successfully applied to in vitro metabolic stability assessments, enabling characterization of this compound's metabolic fate in different experimental systems. This bioanalytical approach provides the necessary foundation for understanding the drug's metabolic profile and for supporting clinical pharmacokinetic studies in various populations. [5]

Experimental workflow for this compound bioanalysis and metabolic assessment

In Vitro Metabolic Systems

In vitro approaches are essential for characterizing this compound metabolism and identifying the specific enzymes involved. Several experimental systems have been employed, including hepatic microsomes from various species, recombinant CYP450 enzymes, and homogenates of parasitic nematodes. These systems allow for controlled investigation of metabolic pathways and the contribution of specific CYP450 isoforms to this compound biotransformation. In hepatic microsome studies, incubation conditions typically involve phosphate buffer (pH 7.4), NADPH-generating system as a cofactor, and specific CYP450 inhibitors or antibodies to elucidate the roles of individual enzymes. Time- and protein-dependent metabolite formation is monitored to determine kinetic parameters and metabolic rates. [3] [4]

For parasitic nematodes, studies have utilized adult worm homogenates to investigate species-specific metabolism. In one such study with Haemonchus contortus, homogenates equivalent to 1g of nematodes were incubated with 5μg [14C] this compound at 37°C for 24 hours. Metabolites were separated by HPLC with radiodetection, and the role of cytochrome P450 was confirmed through carbon monoxide inhibition experiments. These in vitro systems provide valuable insights into potential resistance mechanisms, as enhanced metabolic capability in parasitic nematodes could contribute to reduced drug sensitivity. Furthermore, comparative studies across species help identify conserved versus species-specific metabolic pathways, informing drug development and resistance management strategies. [4]

Research Implications and Future Directions

Clinical Relevance and Drug Interactions

The metabolic profile of this compound has important implications for its clinical use and potential drug-drug interactions. As CYP3A4 is the primary enzyme responsible for this compound metabolism in humans, co-administration with strong inhibitors of this enzyme (e.g., ketoconazole, ritonavir, clarithromycin) may potentially increase systemic exposure to this compound. Conversely, inducers of CYP3A4 (e.g., rifampin, carbamazepine, St. John's Wort) could potentially reduce this compound concentrations, though the clinical significance of these interactions requires further investigation due to this compound's complex pharmacokinetics and extensive tissue distribution. Importantly, in contrast to ivermectin, this compound is a poor substrate for P-glycoprotein, which may reduce its susceptibility to drug interactions mediated by this efflux transporter and potentially contribute to its enhanced absorption and prolonged tissue retention. [1] [6]

The long elimination half-life of this compound (approximately 20 days) presents both advantages and considerations for clinical use. From a therapeutic perspective, this extended half-life supports sustained antiparasitic activity and potentially longer treatment intervals, which could be beneficial in mass drug administration programs for neglected tropical diseases. However, this property also necessitates careful consideration in the event of adverse reactions, as drug persistence may prolong resolution of side effects. The favorable safety profile observed in clinical trials to date suggests that this compound is generally well-tolerated, with adverse events primarily related to inflammatory responses to dying parasites (Mazzotti reactions) similar to those seen with ivermectin, though sometimes more frequent due to this compound's enhanced microfilaricidal activity. [1] [2]

Research Gaps and Future Perspectives

Despite advances in understanding this compound metabolism, several research gaps remain. The specific CYP450 isoforms involved in human metabolism have not been fully characterized, particularly the relative contributions of CYP3A4 versus CYP3A5 and CYP2B6. Additionally, the potential for genetic polymorphisms in these enzymes to influence this compound pharmacokinetics and treatment response warrants investigation, as such variability could impact drug efficacy and safety across diverse populations. Further research is needed to fully characterize the structures and potential activity of this compound metabolites, as current knowledge is limited regarding whether these metabolites contribute to therapeutic or toxic effects. [1] [7]

Future research directions should include comprehensive metabolite identification using advanced analytical techniques, such as high-resolution mass spectrometry, to fully elucidate metabolic pathways. Pharmacogenomic studies could help identify genetic factors influencing this compound metabolism and response, potentially guiding personalized treatment approaches. Additionally, further investigation of metabolism-based resistance mechanisms in parasitic nematodes is crucial for understanding and mitigating potential resistance development. As this compound represents an important alternative in the context of increasing ivermectin resistance, understanding the comparative metabolism of these two macrocyclic lactones may provide insights for optimizing treatment strategies and developing next-generation anthelmintic agents. [8] [7]

Conclusion

References

- 1. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 2. Pharmacokinetics of oral this compound in individuals with Onchocerca... [journals.plos.org]

- 3. Absolute quantification and modulation of cytochrome ... [sciencedirect.com]

- 4. In vitro metabolism of this compound in Haemonchus contortus adult... [pubmed.ncbi.nlm.nih.gov]

- 5. Application to in vitro metabolism [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism and interactions of Ivermectin with human ... [pmc.ncbi.nlm.nih.gov]

- 7. Decoding the Role of CYP450 Enzymes in Metabolism and ... [pmc.ncbi.nlm.nih.gov]

- 8. Minimal modulation of macrocyclic lactone susceptibility in ... [sciencedirect.com]

Moxidectin GABA receptor potentiation vs ivermectin

Comparative Neurotoxicity & GABA Receptor Activity

| Parameter | Ivermectin | Moxidectin | Context & Significance |

|---|---|---|---|

| In Vivo Neurotoxicity (LD₅₀ in P-gp deficient mice) | 0.46 µmol/kg [1] | 2.3 µmol/kg [1] | Demonstrates this compound is less toxic in vivo, even with impaired blood-brain barrier [1]. |

| Brain-to-Plasma Concentration Ratio | Higher [1] | Lower [1] | This compound enters the brain more slowly, contributing to its safer profile [1]. |

| Toxic Brain Concentration | ~210-270 pmol/g [1] | ~740-1380 pmol/g [1] | Higher this compound brain concentrations are required to produce toxicity [1]. |

| Max. Potentiation of GABA Response (on α1β2γ2 receptors) | 413.7 ± 66.1% [1] | 257.4 ± 40.6% [1] | Ivermectin is a more potent allosteric activator of this specific GABA receptor subtype [1]. |

| Hill Coefficient (on α1β2γ2 receptors) | 1.52 ± 0.45 [1] | 0.34 ± 0.56 [1] | Suggests differences in cooperative binding; ivermectin shows positive cooperativity [1]. |

| Effect on Native Tonic GABA Currents | Not specifically studied in search results | Potentiates in a dose-dependent manner [2] [3] | This compound selectively enhances extrasynaptic GABA receptors, which mediate tonic inhibition [2]. |

| Effect on Native Phasic GABA Currents | Not specifically studied in search results | No effect [2] [3] | This compound does not affect synaptic GABAergic transmission [2]. |

The divergent safety profiles stem from two key factors: differential brain penetration and distinct receptor-level actions.

Mechanisms of Action and Toxicity

The following diagram illustrates the key mechanisms that account for the differences in neurotoxicity between ivermectin and this compound.

The diagram shows two primary mechanisms for differing neurotoxicity. First, P-glycoprotein (P-gp) interaction at the blood-brain barrier restricts brain penetration; this compound is a less efficient P-gp substrate and enters the brain more slowly than ivermectin [1]. Second, GABA-A receptor effects differ; this compound selectively enhances tonic GABA currents in hippocampal neurons without affecting phasic currents [2] [3], while ivermectin causes greater potentiation of GABA-induced responses on specific receptor subtypes like α1β2γ2 [1].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a summary of the key methodologies from the cited studies.

In Vivo Toxicity and Brain Accumulation Assessment [1]

- Animal Model: Used wild-type and Mdr1ab(-/-) mice (P-gp deficient).

- Dosing: Drugs administered subcutaneously at increasing doses. Survival was monitored for 14 days to determine LD₅₀.

- Tissue Concentration Measurement: At defined time points post-administration, plasma and brain samples were collected. Drug concentrations were quantified using validated analytical methods (e.g., HPLC) to calculate brain-to-plasma ratios.

Ex Vivo Electrophysiology on Native GABA Receptors [2]

- Preparation: Acute brain slices (350 µm) containing the hippocampal CA1 region were obtained from rodents.

- Recording: Whole-cell voltage-clamp recordings were made from pyramidal neurons.

- Solution: Bath application of artificial cerebrospinal fluid (aCSF) containing tetrodotoxin (TTX) to block action potentials.

- Protocol:

- Neurons were voltage-clamped at +10 mV to record miniature inhibitory postsynaptic currents (mIPSCs).

- After a stable baseline was established, this compound was applied to the bath.

- Tonic current was measured as the shift in holding current after application of a GABAA receptor antagonist (e.g., gabazine). Phasic currents (mIPSCs) were analyzed for amplitude, frequency, and decay kinetics.

In Vitro GABA Receptor Modulation Assay [1]

- Expression System: Xenopus laevis oocytes injected with cRNA for rat α1β2γ2 GABAA receptor subunits.

- Recording: Two-electrode voltage clamp technique.

- Protocol:

- A sub-saturating concentration of GABA was applied to elicit a control current.

- Co-application of GABA with various concentrations of ivermectin or this compound was performed.

- The potentiation of the GABA-induced current was calculated relative to the control response. Data were fitted to a dose-response model to determine maximum potentiation and Hill coefficient.

Key Takeaways for Drug Development

- Broader Safety Margin: this compound's lower neurotoxicity, even in individuals with compromised blood-brain barrier function, is a significant clinical advantage [1].

- Distinct Pharmacodynamic Profiles: The drugs are not interchangeable; this compound's selective effect on tonic currents may offer a unique therapeutic window [2].

- Influence of Pharmacokinetics: this compound's higher lipophilicity and larger volume of distribution contribute to its longer half-life, which can be beneficial for sustained antiparasitic activity but requires thorough assessment for cumulative CNS effects [4] [5].

References

- 1. Relative Neurotoxicity of Ivermectin and this compound in Mdr1ab ... [pmc.ncbi.nlm.nih.gov]

- 2. The antihelminthic this compound enhances tonic GABA currents ... [pmc.ncbi.nlm.nih.gov]

- 3. The Antihelminthic this compound Enhances Tonic GABA ... [pubmed.ncbi.nlm.nih.gov]

- 4. Safety and tolerability of this compound and ivermectin ... [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of this compound compared with ivermectin ... [sciencedirect.com]

Quantitative Tissue Residue Profile of Moxidectin

The table below summarizes key quantitative findings on moxidectin concentrations in various tissues from two pivotal animal studies.

| Species | Tissue | Key Findings on Concentration & Depletion | Study Details |

|---|

| Sheep [1] | Fat (Adipose) | Highest concentrations at all time points; indicates it is a target tissue. | Dose: 0.2 mg/kg s.c. Analytical Method: HPLC with fluorescence detection | | | Liver | Intermediate concentrations. | | | | Muscle | Lowest concentrations throughout the study period. | | | | Injection Site | Low residual concentrations, indicating adequate absorption. | | | Cattle [2] | Abomasal Mucosa | Concentrations higher than in plasma. | Dose: 0.2 mg/kg s.c. Analytical Method: HPLC with fluorescence detection | | | Intestinal Mucosa | Concentrations higher than in plasma; high correlation with plasma concentrations. | | | | Skin | Concentrations higher than in plasma; higher in dermis than hypodermis. | | | | Bile & Faeces | Large concentrations excreted; Mean Residence Time (MRT) in bile was 11.3 days. | |

Experimental Protocols for Tissue Residue Analysis

The following methodologies are derived from the cited studies and can serve as a reference for protocol design.

1. Animal Dosing and Sample Collection (Sheep Study) [1]

- Animals: 35 parasite-free Lincoln sheep.

- Treatment: Subcutaneous injection on the inner thigh with a formulation containing 0.5% w/v this compound at a dose rate of 0.2 mg/kg body weight.

- Sample Collection: Animals were sacrificed in randomly selected groups at weekly intervals from day 21 to day 49 post-treatment. Tissue samples (muscle, fat, liver, injection site) were collected.

- Control: Three non-treated animals were sacrificed to provide blank tissue samples for analytical validation.

2. Sample Analysis via HPLC (Sheep & Cattle Studies) [1] [2]

- Extraction: Tissues and fluids were extracted using organic solvents.

- Clean-up: Extracts were purified, a process that likely involved liquid-liquid partitioning or solid-phase extraction (SPE) to remove interfering matrix components [3].

- Derivatization: Samples were chemically derivatized to enhance detection sensitivity.

- Analysis: Processed samples were analyzed using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This method was validated for specificity, accuracy, and precision.

- Modern Methods: More recent analyses often use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers higher sensitivity and specificity [3] [4].

Physicochemical Properties Influencing Distribution

The tissue distribution pattern of this compound is directly influenced by its fundamental physicochemical properties [3]:

- High Lipophilicity: The reported n-octanol/water partition coefficient (Log P) is 58,300, explaining its high affinity for and accumulation in adipose tissues.

- Low Aqueous Solubility: It is practically insoluble in water.

- pKa: The calculated pKa is 12.8 ± 1.0.

Workflow for Tissue Residue Depletion Study

The following diagram illustrates the general experimental workflow for determining this compound's tissue residue profile, as described in the studies.

Experimental workflow for this compound tissue residue analysis

Key Insights for Drug Development Professionals

- Tissue-Specific Targeting: this compound's high volume of distribution and affinity for gastrointestinal mucosa and skin underpin its efficacy against both endo- and ectoparasites [2].

- Withdrawal Period Considerations: The significantly higher and more persistent concentrations in fat and liver are critical for establishing appropriate meat withdrawal times in food-producing animals [1].

- Analytical Advancements: While older studies used HPLC, current best practice for residue analysis employs LC-MS/MS, which provides superior selectivity and sensitivity for confirming analyte identity and quantity in complex matrices [3] [4].

References

- 1. Depletion of this compound tissue residues in sheep [pubmed.ncbi.nlm.nih.gov]

- 2. correlation between plasma and target tissues disposition [pubmed.ncbi.nlm.nih.gov]

- 3. Analytical Profile of this compound [sciencedirect.com]

- 4. This compound is a candidate for use as an in vivo internal ... [frontiersin.org]

Moxidectin endectocide spectrum nematodes insects acari

Chemistry and Pharmacology

Moxidectin is a semi-synthetic methoxime derivative of nemadectin, a compound produced by the fermentation of Streptomyces cyaneogriseus subsp. noncyanogenus [1] [2]. It belongs to the milbemycin class of macrocyclic lactones.

- Mechanism of Action: Its primary mode of action is the binding to glutamate-gated and GABA-gated chloride channels in invertebrate nerve and muscle cells [1] [2] [3]. This binding causes hyperpolarization by increasing the inflow of chloride ions, leading to flaccid paralysis and death of the parasite [1] [4].

- Key Differentiator - P-glycoprotein Interaction: A critical feature that distinguishes this compound from other MLs like ivermectin is that it is a poor substrate for P-glycoproteins (P-gps) [1]. P-gps are cellular transport proteins that can pump drugs out of cells, contributing to resistance and neurotoxicity in mammals with P-gp deficiencies. Because this compound is less affected by these pumps, it maintains higher and more prolonged concentrations in parasite tissues, which can enhance its efficacy against some ML-resistant parasites and improve its safety profile in susceptible animals [1].

The following diagram illustrates the mechanism of action of this compound and its key pharmacokinetic differentiator.

This compound paralyzes parasites by activating chloride channels and is less efficiently removed by P-gp pumps.

Pharmacokinetic Profile

This compound's high lipophilicity leads to broad tissue distribution, particularly in fat, which acts as a reservoir, contributing to its long elimination half-life and sustained antiparasitic activity [1].

The table below compares the pharmacokinetic parameters of this compound and ivermectin after oral administration in horses, highlighting this compound's superior persistence [1].

| Pharmacokinetic Parameter | Ivermectin (0.2 mg/kg) | This compound (0.4 mg/kg) |

|---|---|---|

| Cmax (ng/mL) | 44.0 (± 23.1) | 70.4 (± 10.7) |

| Tmax (day) | 0.38 (± 0.24) | 0.37 (± 0.19) |

| Half-Life (day) | 4.25 (± 0.29) | 23.11 (± 11.0) |

| AUC (μg·day/mL) | 132.7 (± 47.3) | 363.6 (± 66.0) |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area Under the Curve, a measure of total drug exposure.

This favorable profile translates into a longer egg reappearance period in treated animals, allowing for fewer treatments per year and reduced selection pressure for anthelmintic resistance [1].

Analytical and Experimental Methodology

For drug development and pharmacokinetic studies, robust and sensitive analytical methods are essential. Ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) has been established as a reliable technique for quantifying this compound in biological samples [5].

A validated method for determining this compound in rat plasma used the following protocol [5]:

- Sample Preparation: A simplified liquid-liquid extraction.

- Chromatography: An Agilent Zorbax Eclipse Plus C18 column with an isocratic mobile phase of 10mM ammonium formate with 0.1% formic acid and acetonitrile (10:90) at a flow rate of 0.4 mL/min.

- Mass Spectrometry: Detection in positive electrospray ionization (ESI) mode, monitoring the transition m/z 640.5→528.4 for this compound.

This method was validated over a linear range of 1.00–200 ng/mL, with a lower limit of quantification (LLOQ) of 1.00 ng/mL. It demonstrated excellent accuracy (100.1–103.6%) and precision (RSD <15%), making it suitable for sensitive pharmacokinetic studies [5].

References

- 1. This compound: a review of chemistry, pharmacokinetics and use in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Milbemycin Impurities - BOC Sciences [bocsci.com]

- 4. This compound (Professional Patient Advice) [drugs.com]

- 5. Development of a UHPLC-MS/MS Method for the ... [pmc.ncbi.nlm.nih.gov]

Application Note: Determination of Moxidectin by HPLC-Fluorescence Detection

Introduction

Moxidectin is a potent semi-synthetic macrocyclic lactone anthelmintic used in veterinary medicine and with promising potential for human use against parasitic infections like onchocerciasis (river blindness) [1] [2]. Monitoring its concentration in biological matrices is crucial for pharmacokinetic studies, residue monitoring in food-producing animals, and ensuring drug safety and efficacy.

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) is a well-established and highly sensitive technique for quantifying this compound. This application note details a validated multiresidue method for determining this compound and related avermectins in tissues and plasma, which is reliable, sensitive, and reproducible [3] [4].

Principle of the Method

The core principle involves extracting this compound from the sample matrix, followed by a cleanup step to remove interfering substances. The purified extract is then derivatized to form a highly fluorescent compound, enabling sensitive detection using an HPLC-FLD system. The derivatization reaction typically uses trifluoroacetic anhydride (TFAA) and N-methylimidazole (NMI) to introduce a fluorescent moiety to the this compound molecule [3] [4] [1].

The following workflow outlines the major steps for sample preparation in both tissue and plasma analyses:

Experimental Protocol

3.1. Materials and Reagents

- Analytical Standards: this compound, Ivermectin (as Internal Standard) [1].

- Solvents: Acetonitrile, Methanol, Water (all HPLC grade) [3] [1].

- Derivatization Reagents: Trifluoroacetic anhydride (TFAA), N-Methylimidazole (NMI) [3] [4] [1].

- Solid-Phase Extraction (SPE) Cartridges: C18 columns [3].

3.2. Equipment

- HPLC system with a fluorescence detector.

- Analytical column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm) [3].

- Centrifuge, vortex mixer, and SPE vacuum manifold.

3.3. Detailed Procedure

Step 1: Sample Preparation

- Liver Tissue (2g sample): Homogenize the sample with acetonitrile. Centrifuge and collect the supernatant [3].

- Plasma (1ml sample): Use automated solid-phase extraction (e.g., Benchmate procedure) for sample preparation [4].

Step 2: Sample Cleanup (for tissue)

- Pass the supernatant from the extraction through a pre-conditioned C18 SPE cartridge. Wash with an appropriate solvent (e.g., water or diluted methanol) and elute the analyte with a strong solvent like pure acetonitrile or methanol [3].

Step 3: Derivatization

- Evaporate the purified eluent to complete dryness under a gentle stream of nitrogen.

- Reconstitute the residue in a mixture of 100 µL of N-methylimidazole solution in acetonitrile and 150 µL of trifluoroacetic anhydride solution in acetonitrile [4] [1].

- Allow the reaction to proceed for a specific duration (e.g., 60 minutes at 65°C or as optimized) to form the fluorescent derivative [1].

- Cool the reaction mixture and inject an aliquot directly into the HPLC system.

Step 4: HPLC-FLD Analysis

- Mobile Phase: Acetonitrile/Methanol/Water or similar mixture [3] [1].

- Flow Rate: 1.0 - 1.5 mL/min [3].

- Fluorescence Detection: Set the excitation (Ex) and emission (Em) wavelengths. Two different wavelength pairs are commonly used in the literature:

- Injection Volume: 10 - 50 µL.

Method Validation Data

The following table summarizes key validation parameters for the HPLC-FLD method as reported in the literature for different matrices.

| Validation Parameter | Bovine Liver [3] | Cattle Plasma [4] | Human Plasma [1] |

|---|---|---|---|

| Linear Range | Not Specified | 0.1 - 10 ng/mL | 0.2 - 50 ng/mL |

| Limit of Quantification (LOQ) | Below EU MRL | 0.1 ng/mL | 0.2 ng/mL |

| Mean Recovery | 77.5% - 90.8% | > 75% | 89.5% - 101.8% |

| Precision (RSD) | 2.7% - 7.7% | < 7% (e.g., 6.95% at LOQ) | < 10% |

Troubleshooting and Tips

- Low Recovery: Ensure the SPE cartridge is properly conditioned. Check the elution solvent strength and volume.

- Poor Derivatization: Ensure reagents are fresh and free of moisture. Strictly control reaction time and temperature.

- Matrix Interference: Optimize the sample cleanup procedure. Using an internal standard (e.g., Ivermectin) is critical to correct for analyte loss and derivatization efficiency variations [1].

Alternative Modern Method: UHPLC-MS/MS

While HPLC-FLD is highly sensitive, modern methods increasingly use UHPLC-MS/MS, offering advantages of simpler sample preparation, higher specificity, and no need for derivatization [5] [6]. A typical QuEChERS-based sample preparation workflow for tissue analysis is outlined below.

Conclusion

The HPLC-FLD method provides a robust, sensitive, and reliable approach for quantifying this compound in various biological matrices. The protocol described here, utilizing derivatization with TFAA/NMI, has been successfully validated for application in pharmacokinetic studies and food residue monitoring. For laboratories equipped with mass spectrometers, UHPLC-MS/MS presents a powerful alternative that simplifies sample preparation and offers superior specificity [5] [6].

References

- 1. Liquid chromatographic assay of this compound in human ... [sciencedirect.com]

- 2. Journal of the Turkish Chemical Society Section A: Chemistry »... [dergipark.org.tr]

- 3. Multiresidue method for the determination of avermectin and... [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of this compound in plasma by high- ... [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a UHPLC-MS/MS Method for the ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound residues in lamb tissues: Development and ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: LC-MS/MS Quantification of Moxidectin in Plasma and Tissue

Introduction

Moxidectin is a broad-spectrum anthelmintic belonging to the milbemycin class of macrocyclic lactones. It is extensively used in veterinary medicine and was approved for human treatment of onchocerciasis (river blindness) in 2018. The quantification of this compound in biological matrices is essential for pharmacokinetic studies, residue monitoring, and therapeutic drug monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its superior sensitivity, selectivity, and ability to provide high-throughput analysis without the need for derivatization. These application notes consolidate optimized protocols for the precise and accurate quantification of this compound in plasma and various tissue matrices, supporting critical research and development activities.

Analytical Methodologies

Protocol 1: Quantification of this compound in Plasma Using UHPLC-MS/MS

This protocol, adapted from a 2024 study, details a robust method for determining this compound in rat plasma, which can be adapted for other animal species [1].

2.1.1 Sample Preparation (Liquid-Liquid Extraction)

- Aliquoting: Pipette 50 µL of plasma sample into a microcentrifuge tube.

- Internal Standard Addition: Add 10 µL of the internal standard (Avermectin B1a) working solution.

- Protein Precipitation: Add 200 µL of acetonitrile to precipitate proteins.

- Mixing and Centrifugation: Vortex the mixture vigorously for 1 minute, then centrifuge at 14,000 × g for 10 minutes at 4°C.

- Collection: Transfer the clear supernatant to an autosampler vial for analysis.

2.1.2 UHPLC-MS/MS Conditions [1]

- Chromatographic Column: Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm)

- Mobile Phase: A) 10 mM ammonium formate with 0.1% formic acid; B) Acetonitrile

- Gradient: Isocratic elution with 10% A and 90% B

- Flow Rate: 0.4 mL/min

- Run Time: 5 minutes

- Injection Volume: 10 µL

- Column Temperature: 35°C

- Ionization Mode: Positive Electrospray Ionization (ESI+)

- Mass Transitions (MRM):

- This compound: m/z 640.5 → 528.4

- Avermectin B1a (IS): m/z 890.7 → 305.3

Protocol 2: Quantification of this compound in Tissue Using UHPLC-MS/MS

This protocol, based on a validated method for lamb tissues, employs a modified QuEChERS approach for efficient extraction and cleanup [2].

2.2.1 Sample Preparation (Modified QuEChERS)

- Homogenization: Homogenize tissue samples (muscle, liver, kidney, fat) thoroughly.

- Weighing: Accurately weigh 2.0 ± 0.1 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.

- Extraction: Add 10 mL of acetonitrile and 1 g of a mixture containing anhydrous magnesium sulfate (MgSO4) and sodium chloride (NaCl).

- Shaking and Centrifugation: Shake the mixture vigorously for 1 minute and centrifuge at 4,000 × g for 5 minutes.

- Cleanup (d-SPE): Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO4 and 50 mg PSA sorbent.

- Second Centrifugation: Vortex for 1 minute and centrifuge at 14,000 × g for 5 minutes.

- Final Preparation: Dilute the purified supernatant with a suitable volume of mobile phase B, transfer to an autosampler vial, and inject into the LC-MS/MS system.

2.2.2 UHPLC-MS/MS Conditions [2]

- Chromatographic Column: C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm)

- Mobile Phase: A) 0.1% Formic acid in water; B) 0.1% Formic acid in acetonitrile

- Gradient: Programmed from 90% A to 99% B over the runtime.

- Ionization Mode: Positive Electrospray Ionization (ESI+)

- Mass Transitions (MRM):

- This compound: m/z 640.4 → 528.5 (Quantifier); m/z 640.4 → 498.5 (Qualifier)

The following diagram illustrates the complete experimental workflow for the quantification of this compound in plasma and tissue samples, from preparation to data analysis:

Method Validation

The developed LC-MS/MS methods for this compound quantification have been rigorously validated according to accepted bioanalytical guidelines. Key validation parameters are summarized below.

Quantitative Validation Data

Table 1: Summary of Method Validation Parameters for this compound in Different Matrices

| Validation Parameter | Plasma (Rat) [1] | Tissue (Lamb) [2] |

|---|---|---|

| Linear Range | 1.00 – 200 ng/mL | 2.5 – 100 ng/g (Muscle, Liver, Kidney); 10 – 400 ng/g (Fat) |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 |

| LLOQ | 1.00 ng/mL | 2.5 ng/g (Muscle, Liver, Kidney); 10 ng/g (Fat) |

| Accuracy (% Nominal) | 100.1 – 103.6% | 85 – 115% |

| Precision (% RSD) | ≤ 7.2% (Intra-day); ≤ 6.4% (Inter-day) | ≤ 15% |

| Extraction Recovery | 94.1 – 98.0% | Not Specified |

| Matrix Effect | 91.2 – 96.2% | Not Specified |

Table 2: Stability of this compound in Rat Plasma Under Various Conditions [1]

| Stability Condition | Concentration Range (ng/mL) | Accuracy (% Nominal) | Precision (% RSD) |

|---|---|---|---|

| Short-Term (Ambient, 6h) | 5.00 – 150 | 98.3 – 105.7% | 0.4 – 4.6% |

| Freeze-Thaw (3 Cycles) | 5.00 – 150 | 98.3 – 105.7% | 0.4 – 4.6% |

| Processed (40°C, 1h) | 5.00 – 150 | 98.3 – 105.7% | 0.4 – 4.6% |

| Processed (Ambient, 2h) | 5.00 – 150 | 98.3 – 105.7% | 0.4 – 4.6% |

| Reconstituted (5°C, 24h) | 5.00 – 150 | 98.3 – 105.7% | 0.4 – 4.6% |

Key Validation Findings

The validation data demonstrates that the described methods are reliable for bioanalysis. Key findings include:

- Specificity: No significant interferences were observed at the retention times of this compound or the internal standard in blank matrices from multiple sources [1] [2].

- Sensitivity: The low LLOQ of 1.00 ng/mL in plasma is suitable for detecting terminal phase concentrations in pharmacokinetic studies, given this compound's long half-life [3] [1].

- Robustness: The excellent accuracy and precision across the validated ranges, coupled with the comprehensive stability profile, ensure the method's reliability for routine analysis of large sample batches.

Applications in Research

The validated LC-MS/MS methods have been successfully applied in various research contexts, providing critical data for drug development and food safety.

Pharmacokinetic Studies

- Human PK: A study in individuals with Onchocerca volvulus infection using a validated HPLC-FD method (a complementary technique to LC-MS/MS) found that a single 8 mg oral dose of this compound resulted in a mean maximum plasma concentration (Cmax) of 55.7–74.4 ng/mL, reached 4 hours post-dose. The mean terminal half-life was 23.3 days, confirming its long-acting nature [3] [4].

- Animal PK: Application of the UHPLC-MS/MS method in rats demonstrated its utility in evaluating novel formulations, such as this compound-loaded microspheres (MOX-MS), which showed a sustained-release profile characterized by a lower Cmax and a significantly prolonged half-life compared to a standard solution [1].

Tissue Residue Depletion

- Food Safety Monitoring: The QuEChERS-based UHPLC-MS/MS method is critical for monitoring this compound residues in edible tissues to ensure compliance with Maximum Residue Limits (MRLs). A study in sheep demonstrated that after subcutaneous administration, the highest residue concentrations were found in adipose tissue, followed by liver and kidney, while muscle contained the lowest levels [2]. Another study confirmed that residues in all tissues were below accepted limits 21 days post-treatment [5].

The following diagram summarizes the key signaling pathway through which this compound exerts its therapeutic and potential anticancer effects, as investigated in pharmacological research:

Troubleshooting and Technical Notes

- Carryover: To prevent carryover of this highly lipophilic compound, include adequate wash steps in the autosampler method, using a strong solvent (e.g., acetonitrile:isopropanol 50:50 v/v). Regularly inject blank samples after high-concentration calibrators or quality controls.

- Matrix Effects: Although minimal matrix effects were reported, evaluate this parameter for each new matrix and lot of matrix. Use a stable isotope-labeled internal standard (e.g., this compound-d3) whenever possible to compensate for any variability [6].

- Chromatography: Tailing peaks can occur. Ensure the mobile phase contains an acidic modifier (e.g., 0.1% formic acid) and consider using a C18 column with a high phase density for optimal retention and shape of lipophilic compounds.

- Extraction from Fat: Due to this compound's high lipophilicity (log P = 5.4), extracting from adipose tissue requires a larger volume of organic solvent and vigorous shaking to ensure complete recovery [2] [7].

- Microsampling: For pediatric or field studies, volumetric absorptive microsampling (Mitra) can be used with as little as 10 µL of whole blood, followed by a simple extraction procedure [6].

Conclusion

The LC-MS/MS protocols detailed herein provide validated, robust, and sensitive methods for the quantification of this compound in plasma and tissue matrices. The plasma method offers a rapid and simple sample preparation with a low sample volume requirement, making it ideal for intensive pharmacokinetic studies. The tissue method utilizes an efficient QuEChERS extraction that is versatile across multiple tissue types and crucial for residue depletion studies. The application of these methods has already yielded significant pharmacokinetic and safety data, supporting the continued development and safe use of this compound in both human and veterinary medicine.

References

- 1. Development of a UHPLC-MS/MS Method for the ... [mdpi.com]

- 2. This compound residues in lamb tissues: Development and ... [sciencedirect.com]

- 3. Pharmacokinetics of oral this compound in individuals with ... [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of oral this compound in individuals with ... [pmc.ncbi.nlm.nih.gov]

- 5. Depletion of this compound tissue residues in sheep [pubmed.ncbi.nlm.nih.gov]

- 6. Development and validation of an LC-MS/MS method for ... [sciencedirect.com]

- 7. This compound: a review of chemistry, pharmacokinetics and use ... [parasitesandvectors.biomedcentral.com]

Comprehensive Application Note: QuEChERS Sample Preparation for Moxidectin Residue Analysis in Animal Tissues by UHPLC-MS/MS

Introduction

Moxidectin (MOX) is a macrocyclic lactone anti-parasitic agent widely used in food-producing animals such as sheep and cattle. As a lipophilic compound, this compound tends to accumulate in adipose tissues and has an extended residence time in the organism compared to more hydrophilic antiparasitics like ivermectin. This persistence raises important food safety concerns, as residues above established Maximum Residue Limits (MRLs) may pose risks to human health. Regulatory MRLs for this compound and related compounds are typically set at part-per-billion (ppb) concentrations, necessitating highly sensitive and selective analytical methods for accurate monitoring and quantification. [1] [2]

The QuEChERS approach (Quick, Easy, Cheap, Effective, Rugged, and Safe) has emerged as a versatile sample preparation methodology that addresses these challenges. Originally developed for pesticide residue analysis in fruits and vegetables, QuEChERS has proven equally applicable to the extraction of veterinary drug residues from complex biological matrices such as meat, liver, and dairy products. This application note describes a modified QuEChERS protocol coupled with UHPLC-MS/MS analysis for the determination of this compound residues in various lamb tissues (muscle, kidney, liver, and fat). The method provides a robust framework for monitoring this compound residues in compliance with international regulatory standards, supporting both food safety surveillance programs and pharmacokinetic studies. [3] [1] [2]

Materials and Reagents

Chemicals and Solvents

- Acetonitrile (ACN): HPLC grade, suitable for LC-MS analysis

- Water: Ultra-pure, HPLC-MS grade

- Ammonium formate: 5 mM solution with 0.1% formic acid additive

- Formic acid: LC-MS grade, for mobile phase modification

- Magnesium sulfate (MgSO₄): Anhydrous, for salting-out extraction

- Sodium chloride (NaCl): For enhancement of phase separation

Sorbents for Dispersive Solid-Phase Extraction (d-SPE)

- C18 sorbent: For removal of non-polar interferences such as lipids

- Primary Secondary Amine (PSA): For extraction of organic acids and sugars

- Alternative sorbents: Graphitized Carbon Black (GCB) or Z-Sep may be considered for specific matrix challenges

Equipment and Consumables

- Ultra-high-performance liquid chromatography (UHPLC) system: Compatible with MS/MS detection

- Tandem mass spectrometer: Triple quadrupole configuration with electrospray ionization (ESI)

- Centrifuge: Capable of maintaining 4000 rpm with 50 mL tubes

- Analytical balance: Precision of 0.1 mg

- Vortex mixer: For efficient sample homogenization

- Centrifuge tubes: 50 mL for extraction, 2 mL for d-SPE cleanup

- Syringe filters: 0.2 μm PTFE, optional for final extract filtration

Sample Preparation Workflow

The following workflow diagram illustrates the complete QuEChERS sample preparation process for this compound residue analysis in animal tissues:

Initial Extraction Procedure

Sample Weighing: Precisely weigh 1-2 g of homogenized tissue sample (muscle, kidney, liver, or fat) into a 50 mL centrifuge tube. For lean tissues, add 2 mL of water to enhance extraction efficiency. [3] [2]

Solvent Addition: Add 10 mL of acetonitrile to the sample. Acetonitrile is selected as the extraction solvent due to its effectiveness in precipitating proteins while efficiently extracting this compound and other macrocyclic lactones from the tissue matrix. [3]

Initial Shaking: Securely cap the tube and shake vigorously for 1 minute to ensure complete homogenization of the sample with the solvent, facilitating the transfer of this compound residues from the tissue matrix to the acetonitrile phase. [3]

Salt Addition: Add a pre-measured salt mixture typically containing magnesium sulfate (MgSO₄) and sodium chloride (NaCl). The MgSO₄ promotes water absorption and heat generation, enhancing analyte recovery, while NaCl improves the separation of organic and aqueous phases. [2]

Second Shaking and Centrifugation: Shake the tube vigorously for an additional minute, then centrifuge at 4000 rpm for 15 minutes. This step results in clear phase separation, with the acetonitrile layer (containing the target analytes) forming the upper phase. [3]

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

Aliquot Collection: Transfer a 1 mL aliquot of the supernatant (upper acetonitrile layer) to a 2 mL d-SPE cleanup tube containing a mixture of 150 mg magnesium sulfate and 50 mg C18 sorbent. Additional sorbents such as PSA may be included based on matrix complexity. [3] [2]

Cleanup Process: Shake the d-SPE tube vigorously for 1 minute to ensure complete interaction between the extract and the sorbents. The C18 sorbent effectively removes non-polar interferences (lipids, sterols), while PSA eliminates various polar matrix components such as organic acids and sugars. [3] [4]

Final Centrifugation: Centrifuge the d-SPE tube at 12000 rpm for 5 minutes to pellet the sorbent and any adsorbed matrix components. The resulting supernatant represents the purified extract ready for instrumental analysis. [3]

UHPLC-MS/MS Analysis

Chromatographic Conditions

The analysis employs reversed-phase chromatography with a C18 stationary phase to achieve optimal separation of this compound from potential matrix interferences. The specific conditions have been optimized to provide excellent peak shape and chromatographic resolution while maintaining compatibility with mass spectrometric detection. [1] [2]

Table: UHPLC Operating Conditions for this compound Analysis

| Parameter | Specification | Notes |

|---|---|---|

| Column | Zorbax Eclipse Plus C18 RRHD | 1.8 μm, 2.1 × 100 mm or equivalent |

| Mobile Phase A | 5 mM ammonium formate + 0.1% formic acid in water | Aqueous component |

| Mobile Phase B | Acetonitrile + 0.1% formic acid | Organic component |

| Gradient Program | Linear from 70% B to 97% B in 5 min, hold until 8 min | Optimized for this compound elution |

| Flow Rate | 0.40 mL/min | Balanced for resolution and speed |

| Column Temperature | 50°C | Enhances efficiency and reduces backpressure |

| Injection Volume | 5 μL | Compatible with MS detection sensitivity |

Mass Spectrometric Detection

Triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the specificity and sensitivity required for accurate quantification of this compound at low ppb concentrations. The optimized MS conditions ensure reliable identification through characteristic precursor-to-product ion transitions. [1] [2]

Table: MRM Transitions and MS Parameters for this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Ionization Mode |

|---|---|---|---|---|

| This compound | 640.4 | 498.3 (quantifier) | 15-25 | ESI+ |

| 640.4 | 528.3 (qualifier) | 10-20 | ESI+ |

Instrument Configuration:

- Ion Source: Electrospray Ionization (ESI) in positive mode

- Source Temperature: 300-350°C

- Drying Gas Flow: Optimized for specific instrument platform

- Nebulizer Pressure: 40-50 psi

- Capillary Voltage: 3000-4000 V (positive mode)

Method Validation

The analytical method for this compound residue determination in lamb tissues has been rigorously validated according to international guidelines including Commission Decision 2002/657/EC and VICH GL49. The validation protocol comprehensively assessed method performance characteristics across all target matrices to ensure reliability for regulatory testing and residue depletion studies. [1] [2]

Table: Method Validation Parameters for this compound in Lamb Tissues

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Linearity Range | 5-200 μg/kg | R² > 0.99 |

| Limit of Quantification (LOQ) | 5 ng/g | Signal-to-noise ≥ 10 |

| Limit of Detection (LOD) | 1.5 ng/g | Signal-to-noise ≥ 3 |

| Accuracy (Recovery %) | 88.7-108.1% | 70-120% |

| Intra-day Precision (RSD%) | 2.1-9.8% | ≤ 15% |

| Inter-day Precision (RSD%) | 3.5-12.3% | ≤ 20% |

| Matrix Effects | 85-115% | Minimal suppression/enhancement |

Additional Validation Aspects

Specificity: The method demonstrates excellent specificity with no significant interference peaks observed at the retention time of this compound in blank tissue samples from multiple sources. The use of two MRM transitions per compound provides confirmation capabilities in compliance with identification criteria. [2]

Robustness: Deliberate variations in key method parameters (extraction time, mobile phase composition, column temperature) confirmed the method's reliability under normal operational fluctuations. The sample preparation procedure demonstrated consistent performance across different tissue types and sample batches. [2]

Results and Discussion

Method Performance and Application

The validation data demonstrate that the modified QuEChERS approach provides excellent analytical performance for this compound residue determination across all examined tissue matrices. The recovery rates of 88.7-108.1% indicate efficient extraction with minimal analyte loss, while the precision values (RSD% < 15%) confirm high method reproducibility. The observed matrix effects ranging from 85-115% suggest that the d-SPE cleanup effectively removes the majority of co-extracted components that could potentially cause ionization suppression or enhancement in the MS detector. [2]

The application of this method to incurred tissue samples (samples containing residues from actual drug administration rather than spiked standards) demonstrated its suitability for real-world monitoring scenarios. The method successfully quantified this compound residues in muscle, liver, kidney, and fat tissues from treated lambs, with concentrations ranging from 5 to 200 μg/kg. This capability is particularly valuable for residue depletion studies that establish appropriate withdrawal periods for veterinary pharmaceutical products. [1] [2]

Comparison with Traditional Methods

Compared to traditional approaches for macrocyclic lactone analysis that often require derivatization steps for fluorescence detection or time-consuming solid-phase extraction procedures, the QuEChERS methodology offers significant advantages. The elimination of derivatization simplifies the workflow, reduces analysis time, and minimizes potential sources of error. The d-SPE cleanup provides effective matrix removal while maintaining high throughput and reducing solvent consumption, contributing to both economic and environmental benefits. [2]

The versatility of the method across different tissue types (muscle, kidney, liver, and fat) using the same fundamental extraction and cleanup procedure enhances laboratory efficiency. This method harmonization allows laboratories to implement a unified approach for monitoring this compound residues in various sample types, reducing method development time and simplifying staff training requirements. [2]

Conclusion

The modified QuEChERS sample preparation method coupled with UHPLC-MS/MS analysis provides a robust, sensitive, and efficient solution for the determination of this compound residues in animal tissues. The method demonstrates excellent performance characteristics with quantification capabilities at low ppb levels, adequate to monitor compliance with established MRLs. The simplified workflow reduces analysis time and solvent consumption compared to traditional approaches while maintaining high standards of accuracy and precision. [1] [2]

This application note establishes that the QuEChERS methodology is fully applicable to the extraction of veterinary drug residues from complex biological matrices, extending its utility beyond the traditional application to pesticide residues in fruits and vegetables. The successful application to incurred tissue samples confirms the method's suitability for real-world surveillance programs, pharmacokinetic studies, and residue depletion investigations, contributing to the assurance of food safety and proper use of veterinary pharmaceuticals in food-producing animals. [3] [1] [2]

References

Comprehensive Application Notes and Protocols: Moxidectin Efficacy Against Encysted Cyathostomin Larvae

Introduction to Cyathostomin Biology and Clinical Significance

Cyathostomins, commonly known as small strongyles or "small red-worms," represent the most prevalent and clinically significant parasitic nematodes affecting equids worldwide. These parasites constitute a complex group of more than 50 species, with individual horses typically harboring mixed infections of 15-25 different species simultaneously. The clinical importance of cyathostomins stems from their unique biological characteristics, particularly their ability to become encysted within the intestinal wall, where they can persist for extended periods while evading conventional anthelmintic treatments. Among the most pathogenic manifestations of cyathostomin infection is larval cyathostominosis, a clinical syndrome characterized by massive synchronous emergence of encysted larvae from the intestinal mucosa, resulting in severe protein-losing enteropathy that carries a mortality rate of up to 50% despite intensive veterinary care. [1]

The life cycle of cyathostomins is direct, with infective third-stage larvae (L3) developing on pasture from eggs shed in feces. Upon ingestion by grazing horses, these L3 larvae exsheath in the intestinal lumen, penetrate the mucosa of the cecum and colon, and become encysted within the intestinal wall. A significant biological adaptation of these parasites is their capacity for hypobiotic arrest at the early third larval stage (EL3), with up to 90% of ingested larvae potentially entering this dormant state. These encysted larvae can remain within the intestinal wall for periods ranging from several months to over two years, effectively protected from most conventional anthelmintic compounds and serving as a persistent reservoir for future infection and clinical disease. [1]

Chemistry and Pharmacology of Moxidectin

Chemical Properties and Mechanism of Action

This compound is a second-generation macrocyclic lactone (ML) belonging to the milbemycin class, distinguished chemically from ivermectin and other avermectins by the absence of a disaccharide moiety at carbon-13, the presence of a substituted olefinic side chain at carbon-25, and a unique methoxime moiety at carbon-23. This semi-synthetic compound is derived from LL F-2924α (nemadectin), a natural product of the fermentation of Streptomyces cyaneogriseus subsp. noncyanogenus, originally isolated from Australian sand samples. The distinct chemical structure of this compound confers unique pharmacological properties, including enhanced lipophilicity and a differential interaction with parasite physiology compared to first-generation macrocyclic lactones. [2] [3]

The principal mode of action of this compound, shared with other macrocyclic lactones, involves binding to ligand-gated chloride channels in parasite nerve and muscle cells, particularly gamma-aminobutyric acid (GABA)-gated and glutamate-gated chloride channels. This binding event increases membrane permeability to chloride ions, resulting in hyperpolarization of neuromuscular junctions, flaccid paralysis, and ultimately parasite death. However, this compound demonstrates a critical pharmacological distinction from ivermectin in its interaction with P-glycoproteins (P-gps), transmembrane transporter proteins that facilitate drug elimination from cells. This compound is a poor substrate for P-gps compared to ivermectin, resulting in reduced efflux from parasite cells and enhanced accumulation at target sites. This property may explain both the superior efficacy of this compound against encysted cyathostomin larvae and its ability to control some ivermectin-resistant nematode strains. [2] [3]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound in horses demonstrate significant advantages over other macrocyclic lactones, particularly regarding tissue distribution and persistence. After oral administration at the recommended dose of 0.4 mg/kg body weight, this compound exhibits a substantially longer elimination half-life (23.11 days) compared to ivermectin (4.25 days) at its standard dose of 0.2 mg/kg. This prolonged systemic exposure contributes to an extended egg reappearance period (ERP) following treatment and enhances larvicidal activity against developing and encysted stages of cyathostomins. The extensive tissue distribution of this compound, with highest concentrations accumulating in adipose tissue, creates a reservoir that gradually releases the compound back into systemic circulation, thereby sustaining therapeutic levels over an extended duration. [2]

Table 1: Comparative Pharmacokinetic Parameters of this compound and Ivermectin in Horses [2]

| Parameter | Ivermectin (0.2 mg/kg) | This compound (0.4 mg/kg) |

|---|---|---|

| Cmax (μg/mL) | 44.0 (± 23.1) | 70.4 (± 10.7) |

| Tmax (day) | 0.38 (± 0.24) | 0.37 (± 0.19) |

| T1/2 elim (day) | 4.25 (± 0.29) | 23.11 (± 11.0) |

| AUC 0-t (μg/day/mL) | 132.7 (± 47.3) | 363.6 (± 66.0) |

Table 2: Tissue Distribution of this compound in Horses After Oral Administration (0.4 mg/kg) [2]

| Tissue | Concentration of MOX (ppb) |

|---|---|

| Abdominal fat | 884 |

| Back fat | 664 |

| Liver | 184 |

| Kidney | 51 |

| Muscle | 21 |

Efficacy Data and Comparative Activity

Larvicidal Efficacy Against Encysted Stages

This compound demonstrates superior efficacy against encysted cyathostomin larvae compared to other commercially available anthelmintics. Critical studies have quantified this larvicidal activity against different larval stages, revealing particularly strong activity against later larval stages. A randomized controlled trial investigating the larvicidal efficacies of this compound versus a five-day regimen of fenbendazole in horses harboring benzimidazole-resistant cyathostomin populations demonstrated that this compound provided 99.9% fecal egg count reduction and removed 99.8% of luminal stages. Most significantly, it exhibited 63.6% and 85.2% efficacy against encysted early third stage (EL3) and late third stage/fourth stage (LL3/L4) mucosal cyathostomins, respectively. In contrast, the five-day fenbendazole regimen achieved only 44.6% fecal egg count reduction and demonstrated substantially lower efficacy against encysted larvae (38.6% against EL3 and 71.2% against LL3/L4). [4]

The clinical relevance of this compound's larvicidal activity extends beyond these percentage efficacy figures. By significantly reducing the burden of encysted larvae, this compound treatment decreases the risk of larval cyathostominosis, particularly when administered strategically in late autumn or early winter in temperate climates. This timing targets the accumulation of hypobiotic larvae that would typically emerge synchronously in spring, potentially triggering the devastating clinical syndrome. Studies have confirmed that a single treatment with this compound in late fall resulted in significantly lower strongyle egg counts the following spring compared to ivermectin treatment, demonstrating its superior ability to suppress the "spring rise" in fecal egg output that contributes to pasture contamination. [5]

Comparative Activity Against Other Equine Parasites

Beyond its exceptional activity against encysted cyathostomin larvae, this compound exhibits broad-spectrum efficacy against other clinically important equine parasites. Field studies involving pastured horses with mixed parasite infections have demonstrated that this compound at the standard dose of 0.4 mg/kg achieves greater than 95% efficacy against adult and larval stages of ascarids, large strongyles, and small strongyles, as well as against bots (Gasterophilus spp.). This comprehensive parasiticidal activity makes this compound a valuable foundation for strategic parasite control programs, particularly when combined with praziquantel to expand the spectrum of activity to include cestodes. [2] [3]

Table 3: Comparative Efficacy of this compound and Ivermectin Against Cyathostomins [5] [4] [6]

| Parameter | Ivermectin | This compound |

|---|---|---|

| Recommended dose | 0.2 mg/kg | 0.4 mg/kg |

| Efficacy against luminal adults | >99% | >99% |

| Efficacy against EL3 larvae | Little or no efficacy | 63.6% |

| Efficacy against LL3/L4 larvae | Little or no efficacy | 85.2% |

| Egg reappearance period (historical) | 8-10 weeks | 12-14 weeks |

| Egg reappearance period (current) | 4-5 weeks | 5-8 weeks |

Experimental Protocols and Methodologies

Faecal Egg Count Reduction Test (FECRT)

The Faecal Egg Count Reduction Test (FECRT) represents the gold standard field method for evaluating anthelmintic efficacy and detecting emerging resistance. The following protocol outlines the standardized procedure for conducting FECRT to assess this compound efficacy against cyathostomins: [7]

Day 0 (Pre-treatment): Collect fresh fecal samples directly from the rectum or immediately after defecation from at least 6-10 horses per treatment group. For herd-level assessments, include a minimum of 10-15 animals if possible. Label samples clearly with animal identification and date. Perform quantitative fecal egg counts using validated methods such as Mini-FLOTAC with saturated sodium chloride solution (specific gravity 1.18). The recommended analytic sensitivity is 5 eggs per gram (EPG). Record individual counts for statistical analysis.

Day 14 (Post-treatment): Collect fecal samples following the same procedure as Day 0. Process samples using identical methodology by personnel blinded to treatment groups. Calculate percent fecal egg count reduction using the formula: FECR (%) = [1 - (arithmetic mean post-treatment EPG / arithmetic mean pre-treatment EPG)] × 100. Additionally, calculate reduction values with 95% confidence intervals using appropriate software such as the R package "eggCounts" or WAAVP-recommended methods.

Interpretation: According to World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines, efficacy is considered adequate when FECR is ≥95% and the lower 95% confidence limit is ≥90%. Values below these thresholds suggest reduced efficacy and possible resistance. For this compound specifically, efficacy should be evaluated at 14 days post-treatment due to its slower mechanism of action against encysted stages compared to other anthelmintics.

Larval Count and Differentiation Protocol

Post-mortem larval counting provides the most definitive assessment of this compound's efficacy against encysted cyathostomin larvae. This methodology requires euthanasia and necropsy of experimental animals, typically conducted 14-18 days after treatment to allow for clearance of luminal stages and evaluation of mucosal larvae. [4]

Necropsy Procedure: Euthanize horses following approved ethical guidelines and institutional protocols. Immediately collect the entire large intestine, separating the cecum and ventral colon. Weigh each organ separately and record weights. Prepare the intestinal walls by washing thoroughly with saline to remove luminal content.

Larval Recovery: For luminal worm counts, collect representative 1% aliquots of intestinal contents and preserve in formalin for subsequent counting and identification of adult worms and luminal larval stages under stereomicroscopy. For encysted larval counts, process measured proportions of the cecal and colonic walls (typically 10% of total surface area) using techniques such as mucosal digestion or compression with glass plates. The compression technique involves examining the mucosa between glass plates with transillumination to visualize and count encysted larvae.

Larval Staging and Identification: Recovered larvae should be differentiated according to developmental stage: early third-stage larvae (EL3), late third-stage larvae (LL3), and fourth-stage larvae (L4). Morphological identification requires specialized expertise and may be supplemented with molecular techniques such as ITS-2 rDNA metabarcoding for species-level differentiation of cyathostomin populations.

Diagram 1: Experimental workflow for evaluating this compound efficacy against cyathostomins, integrating both field-based (FECRT) and controlled post-mortem methodologies.

Egg Reappearance Period (ERP) Determination

The egg reappearance period (ERP) represents the interval between anthelmintic treatment and the time when strongyle egg output in feces returns to a predetermined threshold, typically defined as the point when mean fecal egg count reduction falls below 90% of the efficacy demonstrated at 2 weeks post-treatment. The standardized protocol for ERP determination includes: [6]

- Baseline Sampling: Collect fecal samples immediately before treatment (Day 0) and at 14 days post-treatment to establish baseline efficacy.

- Monitoring Phase: Continue fecal sampling at regular intervals (weekly or biweekly) until the group mean fecal egg count exceeds 10% of the original pre-treatment value or the fecal egg count reduction falls below 90% of the 14-day efficacy level.

- ERP Calculation: Record the time point at which the threshold is crossed as the ERP for the treated population. Historically, this compound demonstrated an ERP of 12-14 weeks, but current studies report shortened ERPs of 5-8 weeks in some populations, suggesting developing tolerance.

Resistance Management and Emerging Concerns

Current Status of Macrocyclic Lactone Resistance

The first confirmed cases of macrocyclic lactone resistance in cyathostomins were reported relatively recently, representing a significant development in equine parasitology. A 2023 study documented the first confirmed case of resistance to both ivermectin and this compound on a Thoroughbred stud farm in the United Kingdom, where yearlings displayed fecal egg count reductions of only 36.4-78.6% after ivermectin treatment and 72.6% after this compound treatment, both below the clinical efficacy threshold of 95%. Importantly, this resistant population was initially identified in yearlings imported from Ireland to the United States, highlighting how international horse movement can rapidly disseminate anthelmintic-resistant parasite populations globally. These findings confirm that macrocyclic lactone resistance has emerged in cyathostomins after decades of exclusive reliance on this drug class following widespread resistance to benzimidazoles and pyrimidines. [7]